Cas no 1311534-73-2 ((5R)-1,7-diazaspiro[4.4]nonane)
(5R)-1,7-diazaspiro[4.4]nonane Chemical and Physical Properties
Names and Identifiers
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- (R)-1,7-diazaspiro[4.4]nonane
- (5R)-1,7-diazaspiro[4.4]nonane
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- Inchi: 1S/C7H14N2/c1-2-7(9-4-1)3-5-8-6-7/h8-9H,1-6H2/t7-/m1/s1
- InChI Key: ITFXDMMGMUVIDF-SSDOTTSWSA-N
- SMILES: N1[C@@]2(CCNC2)CCC1
(5R)-1,7-diazaspiro[4.4]nonane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98222-100MG |
(5R)-1,7-diazaspiro[4.4]nonane |
1311534-73-2 | 95% | 100MG |
¥ 1,920.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98222-250MG |
(5R)-1,7-diazaspiro[4.4]nonane |
1311534-73-2 | 95% | 250MG |
¥ 3,075.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98222-500MG |
(5R)-1,7-diazaspiro[4.4]nonane |
1311534-73-2 | 95% | 500MG |
¥ 5,121.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98222-1G |
(5R)-1,7-diazaspiro[4.4]nonane |
1311534-73-2 | 95% | 1g |
¥ 7,682.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98222-5G |
(5R)-1,7-diazaspiro[4.4]nonane |
1311534-73-2 | 95% | 5g |
¥ 23,047.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98222-100mg |
(5R)-1,7-diazaspiro[4.4]nonane |
1311534-73-2 | 95% | 100mg |
¥1920.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98222-250mg |
(5R)-1,7-diazaspiro[4.4]nonane |
1311534-73-2 | 95% | 250mg |
¥3075.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98222-500mg |
(5R)-1,7-diazaspiro[4.4]nonane |
1311534-73-2 | 95% | 500mg |
¥5121.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98222-1g |
(5R)-1,7-diazaspiro[4.4]nonane |
1311534-73-2 | 95% | 1g |
¥7682.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98222-100.0mg |
(5R)-1,7-diazaspiro[4.4]nonane |
1311534-73-2 | 95% | 100.0mg |
¥1920.0000 | 2025-04-12 |
(5R)-1,7-diazaspiro[4.4]nonane Suppliers
(5R)-1,7-diazaspiro[4.4]nonane Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on (5R)-1,7-diazaspiro[4.4]nonane
Introduction to (5R)-1,7-diazaspiro[4.4]nonane (CAS No. 1311534-73-2)
(5R)-1,7-diazaspiro[4.4]nonane (CAS No. 1311534-73-2) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic amines, which are known for their potential biological activities and structural complexity. The (5R)-1,7-diazaspiro[4.4]nonane framework offers a robust platform for the development of novel therapeutic agents due to its ability to modulate various biological targets.
The (5R)-1,7-diazaspiro[4.4]nonane structure is characterized by a spirocyclic system where two rings share a common atom, in this case, a nitrogen atom. This unique arrangement provides the compound with enhanced conformational rigidity and specific stereochemical properties, which are crucial for its biological activity. The (5R)-1,7-diazaspiro[4.4]nonane scaffold has been extensively studied for its potential as a lead compound in drug discovery programs targeting various diseases, including neurological disorders, cancer, and inflammatory conditions.
Recent advancements in synthetic chemistry have enabled the efficient and scalable synthesis of (5R)-1,7-diazaspiro[4.4]nonane and its derivatives. One notable method involves the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which allow for the introduction of diverse functional groups onto the spirocyclic framework. These synthetic strategies have significantly expanded the chemical space accessible for (5R)-1,7-diazaspiro[4.4]nonane, facilitating the exploration of its pharmacological properties.
In the realm of medicinal chemistry, (5R)-1,7-diazaspiro[4.4]nonane has shown promising activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in cellular signaling pathways and are implicated in numerous diseases. Studies have demonstrated that (5R)-1,7-diazaspiro[4.4]nonane can selectively bind to specific GPCRs, modulating their activity and potentially leading to therapeutic benefits. For instance, research has shown that (5R)-1,7-diazaspiro[4.4]nonane derivatives can act as agonists or antagonists of serotonin receptors, which are involved in mood regulation and pain perception.
Beyond GPCRs, (5R)-1,7-diazaspiro[4.4]nonane has also been investigated for its potential as an inhibitor of protein-protein interactions (PPIs). PPIs are essential for many cellular processes and are increasingly recognized as important therapeutic targets in drug discovery. The unique structural features of (5R)-1,7-diazaspiro[4.4]nonane make it well-suited for disrupting PPIs by binding to shallow protein surfaces that are often challenging to target with traditional small molecules.
Furthermore, (5R)-1,7-diazaspiro[4.4]nonane has been explored for its anti-inflammatory properties. Inflammation is a complex biological response involving multiple signaling pathways and cellular components. Preclinical studies have shown that (5R)-1,7-diazaspiro[4.4]nonane derivatives can inhibit the production of pro-inflammatory cytokines and chemokines, suggesting their potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of (5R)-1,7-diazaspiro[4.4]nonane have also been extensively studied to optimize its therapeutic potential. Factors such as solubility, stability, and bioavailability are crucial for the development of effective drugs. Research has shown that modifications to the (5R)-1,7-diazaspiro[4.4]nonane scaffold can significantly improve these properties without compromising biological activity.
Clinical trials involving (5R)-1,7-diazaspiro[4.4]nonane derivatives are currently underway to evaluate their safety and efficacy in human subjects. Early results from phase I trials have been encouraging, with several compounds demonstrating favorable pharmacokinetic profiles and tolerability profiles in healthy volunteers.
In conclusion, (5R)-1,7-diazaspiro[4.4]nonane (CAS No. 1311534-73-2) represents a promising lead compound in the development of novel therapeutic agents for a variety of diseases. Its unique structural features and diverse biological activities make it an attractive target for further research and development in medicinal chemistry and pharmaceutical sciences.
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